4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester
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Overview
Description
4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester is a chemical compound with a complex structure that belongs to the benzopyran family. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester typically involves the esterification of 4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-2-carboxylic acid, 4-oxo-: This compound is structurally similar but lacks the ethyl ester group.
4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-: Similar structure but without the ethyl ester group.
4H-1-Benzopyran-2-carboxylic acid, 8-nitro-4-oxo-, methyl ester: Contains a nitro group and a methyl ester group.
Uniqueness
4H-1-Benzopyran-2-carboxylic acid, 3-methyl-4-oxo-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
20924-63-4 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-3-16-13(15)12-8(2)11(14)9-6-4-5-7-10(9)17-12/h4-7H,3H2,1-2H3 |
InChI Key |
OQATUSWUYAWKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=CC=CC=C2O1)C |
Origin of Product |
United States |
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